molecular formula C13H16N6OS2 B2567951 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1172476-42-4

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide

Cat. No.: B2567951
CAS No.: 1172476-42-4
M. Wt: 336.43
InChI Key: FRHZGABQYPERPG-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide is a novel synthetic compound designed for research applications, particularly in medicinal chemistry and drug discovery. This molecule features a 1,3,4-thiadiazole core linked via a thioacetamide bridge to a pyrrolidin-1-yl substituted pyrimidine ring. The 1,3,4-thiadiazole scaffold is widely recognized in scientific literature for its significant pharmacological potential, demonstrating a broad spectrum of biological activities including antibacterial and anti-inflammatory effects . Similarly, pyrimidine derivatives are well-known for their role in forming the backbone of numerous therapeutic agents. The integration of these two privileged structures into a single hybrid molecule is a strategic approach in modern chemistry to create new chemical entities with potential multi-target activities or enhanced efficacy. This compound is intended for non-human research purposes only. It is not approved for diagnostic, therapeutic, or veterinary use, and its safety profile for human exposure has not been established. Researchers are encouraged to handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(6-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6OS2/c1-9-17-18-13(22-9)16-11(20)7-21-12-6-10(14-8-15-12)19-4-2-3-5-19/h6,8H,2-5,7H2,1H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRHZGABQYPERPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC=NC(=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the thiadiazole and pyrimidine rings. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that can handle large volumes of reactants. The process is optimized to maximize yield and minimize by-products. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of thiadiazoles exhibit promising anticancer properties. For instance, studies have shown that related compounds can inhibit the proliferation of various cancer cell lines, including prostate cancer (PC3), colon cancer (HT-29), and neuroblastoma (SKNMC). The MTT assay is commonly used to evaluate the cytotoxicity of these compounds against cancer cells, demonstrating varying degrees of effectiveness compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Properties

Thiadiazole derivatives are also recognized for their antimicrobial activities. Compounds with similar structures have been reported to exhibit significant antibacterial and antifungal effects. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial growth .

Case Studies and Research Findings

  • Anticancer Studies : A study focused on synthesizing novel thiadiazole derivatives evaluated their anticancer activity against several human cancer cell lines. The results indicated that while some derivatives showed notable cytotoxicity, none surpassed the efficacy of doxorubicin .
  • Antimicrobial Research : Another research project investigated the antibacterial and antifungal activities of various thiadiazole derivatives. The findings suggested that these compounds could serve as lead structures for developing new antimicrobial agents due to their effectiveness against resistant strains .
  • Pharmacological Insights : A comprehensive review highlighted the role of five-membered heterocycles like thiadiazoles in drug design, emphasizing their utility as scaffolds for developing new antibiotics and anticancer agents. The study underscored the importance of structural modifications in enhancing biological activity .

Mechanism of Action

The mechanism by which N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact molecular targets and pathways involved are determined through detailed biochemical studies.

Comparison with Similar Compounds

Structural Features

The compound shares a common scaffold with several analogs reported in and , which differ in substituents on the thiadiazole and pyrimidine rings. Key comparisons include:

Compound ID/Name Thiadiazole Substituent Pyrimidine/Pyridazine Substituent Key Structural Variation
Target Compound 5-Methyl 6-(Pyrrolidin-1-yl) Pyrrolidine ring introduces basicity
5e () 5-((4-Chlorobenzyl)thio) Phenoxy (2-isopropyl-5-methyl) Chlorobenzylthio enhances lipophilicity
5g () 5-(Ethylthio) Phenoxy (2-isopropyl-5-methyl) Ethylthio improves metabolic stability
5k () 5-(Methylthio) Phenoxy (2-methoxy) Methoxy group increases polarity
5g () 5-(Trifluoromethyl) 2-((4-Methoxybenzyl)thio) Trifluoromethyl enhances electronegativity
872704-30-8 () 5-Ethyl 6-Thien-2-yl (pyridazine core) Thiophene introduces π-conjugation

Key Observations :

  • The pyrrolidin-1-yl group in the target compound may enhance solubility in polar solvents compared to lipophilic substituents like 4-chlorobenzylthio (5e) .
  • Trifluoromethyl groups (e.g., 5g in ) are often used to improve metabolic stability and binding affinity, whereas methylthio groups (e.g., 5k) balance lipophilicity and polarity .

Physicochemical Properties

Data from and provide insights into yields, melting points, and solubility:

Compound ID/Name Yield (%) Melting Point (°C) Water Solubility (pH 7.4)
Target Compound N/A N/A N/A
5e () 74 132–134 Not reported
5g () 78 168–170 Not reported
5k () 72 135–136 Not reported
872704-30-8 () N/A N/A 1.5 µg/mL

Key Observations :

  • Higher melting points (e.g., 168–170°C for 5g) correlate with ethylthio substituents , suggesting stronger crystal packing vs. methoxy derivatives (135–136°C for 5k) .

Spectroscopic and Analytical Data

provides detailed NMR and LCMS data for compound 5g (C17H14F3N5O3S2):

  • ¹H NMR : δ8.33 (pyrimidine proton), 7.18–6.62 (aromatic protons), 5.21 (s, 2H, benzylthio), 3.73 (s, 3H, methoxy) .
  • LCMS: m/z 458.1220 (observed) vs. 458.0490 (calculated), indicating minor impurities or isotopic contributions .

For the target compound, the pyrrolidin-1-yl group would likely produce distinct NMR signals:

  • Expected peaks: δ3.0–3.5 (pyrrolidine CH2), δ1.7–2.0 (pyrrolidine CH2), and δ2.5 (thiadiazole CH3).

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide is a compound of significant interest due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The molecular formula of this compound is C11_{11}H14_{14}N4_{4}S2_{2}, with a molecular weight of approximately 282.37 g/mol. The structure features a thiadiazole ring and a pyrimidine moiety, which contribute to its unique chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC11_{11}H14_{14}N4_{4}S2_{2}
Molecular Weight282.37 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in cancer metabolism. For instance, it may inhibit poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms in cancer cells .
  • Receptor Modulation : It can modulate specific receptors on cell surfaces, affecting signal transduction pathways that are vital for cell proliferation and survival.
  • DNA Interaction : The compound may intercalate into DNA strands, disrupting replication and transcription processes, which is critical for its anticancer activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For example, compounds with similar structures have demonstrated significant efficacy against various cancer cell lines:

  • IC50 Values : Compounds structurally related to this compound have shown IC50 values ranging from 18 μM to 57.3 μM against human breast cancer cells . This suggests that the target compound may exhibit comparable or enhanced potency.

Other Biological Activities

The compound's thiadiazole and pyrimidine components suggest additional biological activities:

  • Antimicrobial Properties : Thiadiazole derivatives are often explored for their antimicrobial efficacy against various pathogens.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which are involved in the inflammatory response .

Case Studies

  • Study on PARP Inhibition : A study demonstrated that derivatives similar to this compound inhibited PARP activity significantly at varying concentrations (0.01 to 100 µM), indicating potential as a therapeutic agent in oncology .
  • Corrosion Inhibition Studies : Although not directly related to biological activity in humans, studies on similar thiadiazole compounds have shown effective corrosion inhibition in acidic environments due to their adsorption properties . This highlights the versatility of thiadiazole compounds beyond medicinal chemistry.

Q & A

Q. What are the challenges in scaling up synthesis, and how can they be addressed?

  • Methodological Answer : Scale-up challenges include exothermic reactions and purification bottlenecks. Use process simulation tools (Aspen Plus) to optimize heat transfer and membrane separation technologies (e.g., nanofiltration) for efficient purification .

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